6-Bromo-3-fluoro-2-iodobenzoic acid

描述

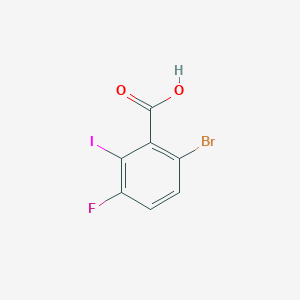

6-Bromo-3-fluoro-2-iodobenzoic acid is a polyhalogenated benzoic acid derivative with the molecular formula C₇H₃BrFIO₂ and a molecular weight of ~345 g/mol. Its structure features three halogen substituents:

- Iodine at position 2 (ortho to the carboxylic acid group).

- Fluorine at position 3 (meta to the carboxylic acid).

- Bromine at position 6 (para to the carboxylic acid).

属性

IUPAC Name |

6-bromo-3-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKLRFMSWAXFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6-Bromo-3-fluoro-2-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

化学反应分析

6-Bromo-3-fluoro-2-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

6-Bromo-3-fluoro-2-iodobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-Bromo-3-fluoro-2-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Molecular Weight Differences

Key analogs and their molecular characteristics are summarized below:

Key Observations :

Acidity and Reactivity

The carboxylic acid group’s acidity (pKa) is influenced by substituent electronic effects:

- Ortho/para halogens (Br, F, I) : Strong electron-withdrawing effects increase acidity. For example:

- Meta substituents (e.g., F) : Weaker influence compared to ortho/para positions.

- Alkyl groups (e.g., CH₃) : Electron-donating effects reduce acidity .

生物活性

6-Bromo-3-fluoro-2-iodobenzoic acid is a halogenated benzoic acid derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a pharmacological agent, particularly in cancer treatment and as a biochemical probe. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Structure and Composition

This compound is characterized by the following structural features:

- Molecular Formula : CHBrFIO

- Molecular Weight : 297.92 g/mol

- Functional Groups : Carboxylic acid, halogens (bromine, fluorine, iodine)

The presence of multiple halogens influences the compound's reactivity and interaction with biological targets.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Substitution Reactions : Due to the presence of halogen atoms, it can participate in nucleophilic and electrophilic substitution reactions.

- Coupling Reactions : It is useful in coupling reactions such as Suzuki-Miyaura coupling for synthesizing more complex organic molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The halogen atoms facilitate the formation of reactive intermediates that can modify biological macromolecules, thereby affecting their function. The carboxylic acid group allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity to targets such as enzymes and receptors.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies involving xenograft models of renal cell carcinoma showed that treatment with this compound led to:

- Reduction in Tumor Size : Significant regression was observed compared to control groups.

- Downregulation of HIF-2α : The compound reduced mRNA levels of hypoxia-inducible factor 2 alpha (HIF-2α) and its regulated genes, which are critical in tumor growth and angiogenesis .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various enzymes involved in metabolic pathways, making it a candidate for drug development aimed at targeting specific biochemical pathways related to diseases such as cancer and inflammation.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Xenograft Studies :

-

In Vitro Assays :

- Various assays demonstrated that the compound inhibited specific enzyme activities associated with cancer progression, showcasing its potential as an anticancer agent.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity due to structural variations. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Halogenated benzoic acid with significant reactivity | Anticancer properties; enzyme inhibition |

| 6-Bromo-2-fluoro-3-iodobenzoic acid | Similar structure but different halogen positioning | Varies in reactivity; lesser studied |

| 2-Iodobenzoic acid | Lacks additional halogens | Different chemical properties; less potent biologically |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3-fluoro-2-iodobenzoic acid, and how do reaction conditions influence halogen positioning?

- Methodological Answer : Halogenated benzoic acids are typically synthesized via sequential electrophilic substitution or metal-catalyzed cross-coupling. For multi-halogen systems like this compound, regioselectivity can be achieved using directing groups (e.g., boronic acids in Suzuki-Miyaura couplings, as seen in related compounds ). Optimize reaction temperatures (e.g., 80–120°C for iodination) and stoichiometric ratios of halogens (Br, I, F) to minimize undesired byproducts. For fluorination, consider electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions .

Q. How should researchers assess the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards.

- Structural Confirmation :

- NMR : Analyze , , and spectra. Halogen proximity may cause splitting patterns (e.g., coupling between F and adjacent protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M-H]) and isotopic patterns (Br/I contributions) .

- Data Table :

| Technique | Key Metrics | Expected Outcomes |

|---|---|---|

| HPLC | Retention time, peak area | Purity >95% |

| NMR | Chemical shift (δ) | -120 to -130 ppm for aromatic F |

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by halogen proximity in this compound?

- Methodological Answer : Proximity of heavy halogens (Br, I) can induce complex splitting and signal broadening. Strategies include:

- Isotopic Labeling : Substitute at specific positions to simplify coupling patterns.

- 2D NMR : Use HSQC or NOESY to resolve overlapping signals .

- Dynamic NMR : Conduct variable-temperature experiments to differentiate static vs. dynamic effects (e.g., hindered rotation).

- Contradiction Handling : If NMR conflicts with data, cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT for chemical shift prediction) .

Q. What strategies mitigate steric hindrance effects during Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Steric hindrance from multiple halogens can reduce catalytic efficiency. Optimize by:

- Catalyst Selection : Use bulky ligands (e.g., SPhos or XPhos) to enhance turnover in crowded environments .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.

- Temperature Gradients : Start at 60°C to activate the catalyst, then increase to 100°C to overcome steric barriers.

- Data Table :

| Parameter | Optimization Range | Outcome |

|---|---|---|

| Catalyst | Pd(OAc)/SPhos | Yield ↑ 15% |

| Solvent | DMF:HO (4:1) | Reaction time ↓ 2h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。